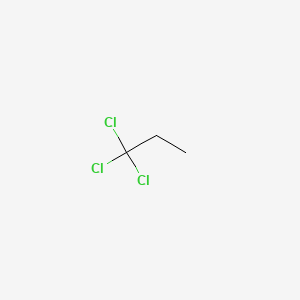

Trichloropropane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.01 m. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

1,1,1-trichloropropane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5Cl3/c1-2-3(4,5)6/h2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVGQTJUPLKNPQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(Cl)(Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5Cl3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6073992 | |

| Record name | 1,1,1-Trichloropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6073992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.43 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7789-89-1, 25735-29-9 | |

| Record name | 1,1,1-Trichloropropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7789-89-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,1-Trichloropropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007789891 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trichloropropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025735299 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1,1-Trichloropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6073992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trichloropropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.910 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1,1-TRICHLOROPROPANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L2DQH157P9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Derivatization Chemistry of Trichloropropane

Elucidation of Novel Synthetic Pathways for Trichloropropane Isomers

The synthesis of this compound isomers often involves the chlorination of propane or related compounds, but novel pathways are being explored to improve selectivity, yield, and environmental impact.

Stereoselective Synthesis of this compound Enantiomers and Diastereomers

While direct enantioselective synthesis of this compound isomers is not widely documented in the provided literature, biocatalytic transformations offer routes to chiral intermediates derived from TCP. For instance, halohydrin dehalogenase (HheC) exhibits a high R enantiopreference when converting 2,3-dichloro-1-propanol (2,3-DCP), a derivative of TCP, leading to the potential for producing enantiopure (S)-2,3-DCP mdpi.com. This enzymatic selectivity highlights the potential for biocatalysis in accessing chiral building blocks from TCP. General principles of stereoselective synthesis involve the preferential formation of one stereoisomer over others, often achieved through chiral catalysts, auxiliaries, or reagents that create diastereomeric transition states of differing energies msu.educhemistrydocs.cominflibnet.ac.inethz.chrsc.org.

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly integrated into synthetic methodologies to minimize environmental impact. A notable green approach involves the mechanochemical conversion of 1,2,3-trichloropropane (TCP) into valuable homoallylic alcohols. This one-step protocol utilizes milling of TCP with a metal (e.g., Mg, In, Zn) and an aldehyde (e.g., 2-naphthaldehyde) in a ball mill. The method is characterized by operational simplicity, reduced solvent usage, short reaction times, and the absence of a requirement for an inert atmosphere, presenting a greener alternative to traditional Grignard chemistry .

Catalytic Systems in this compound Synthesis and Transformation

Catalysis plays a pivotal role in both the synthesis and transformation of this compound, enabling reactions that would otherwise be slow, unselective, or require harsh conditions.

Homogeneous Catalysis for this compound Production

Homogeneous catalysis involves catalysts that are in the same phase as the reactants, typically soluble in the reaction medium. For this compound transformations, phase-transfer catalysis has been employed to accelerate reactions, such as the regioselective synthesis of 2,3-dichloroprop-1-ene from TCP using aqueous sodium hydroxide, where phase-transfer catalysts significantly reduced reaction times researchgate.net. Additionally, metal-porphyrin complexes, such as manganese or iron porphyrin sulfonate (MnPcS or FePcS), have been utilized as homogeneous catalysts in aqueous acetonitrile with potassium peroxymonosulfate (KHSO5) or hydrogen peroxide (H2O2) to effect the dechlorination and oxidative cleavage of TCP scribd.com.

Heterogeneous Catalysis in this compound Reactions

Heterogeneous catalysis involves catalysts in a different phase from the reactants, commonly solid catalysts in liquid or gas phases. Zero-valent metals, such as zero-valent iron (ZVI) and zero-valent zinc (ZVZ), are prominent examples of heterogeneous reductants used for the transformation of TCP. These systems facilitate reductive dechlorination, with ZVZ showing reactivity across a broad pH range serdp-estcp.milresearchgate.netenviro.wikirsc.orgenviro.wiki. Studies have indicated that ZVI, particularly when enhanced with hydrogen peroxide, effectively removes TCP, with hydroxyl radicals being the primary reactive species researchgate.net. Nanoscale ZVI and palladized nano ZVI have also demonstrated more rapid degradation of TCP compared to granular ZVI serdp-estcp.mil.

Biocatalysis Applications in this compound Chemistry

Biocatalysis, utilizing enzymes or whole microorganisms, offers highly selective and environmentally friendly routes for TCP transformation. Immobilized enzyme systems, combining haloalkane dehalogenase (DhaA) and halohydrin dehalognase (HheC), have been developed for a one-pot conversion of TCP into glycerol, or into the valuable chiral intermediate (S)-2,3-DCP mdpi.comacs.orgmuni.cz. These systems can operate under mild conditions and offer potential for industrial scale-up acs.org. Directed evolution and protein engineering techniques, such as saturation mutagenesis, are being employed to optimize biocatalysts for improved activity, stability, and selectivity in TCP degradation or transformation pathways nih.govharvard.edu. Microbial degradation pathways involving specific enzymes are also known, with marine-derived dehalogenases showing promise for bioremediation of halogenated compounds like TCP nih.govfrontiersin.org. Furthermore, metal-enzyme cascade catalysis, which combines the reactivity of chemical catalysts with the selectivity of enzymes, is an emerging area that could be applied to TCP transformations acs.org.

Sophisticated Analytical Techniques for Trichloropropane Detection, Quantification, and Characterization

Development of Novel Sensor Technologies for In-Situ this compound Monitoring

The development of sensitive and selective sensors for real-time, in-situ monitoring of this compound is crucial for effective environmental assessment and remediation. While traditional laboratory-based chromatographic methods remain standard, sensor technologies offer the potential for rapid, on-site screening and continuous monitoring.

Electrochemical Sensors for this compound Detection

Electrochemical sensing offers a promising avenue for detecting various analytes due to its inherent sensitivity, selectivity, and potential for miniaturization. While direct electrochemical detection of 1,2,3-trichloropropane is challenging due to its relatively low electrochemical activity, indirect methods and sensing platforms designed for related chlorinated compounds provide insights into this area. Some research has explored electrochemical sensors for chlorinated phenols and other organochlorines, often employing modified electrodes with nanomaterials or molecularly imprinted polymers to enhance sensitivity and selectivity ca.govlcms.czeurofinsus.comestanalytical.comcpachem.com. For 1,2,3-trichloropropane specifically, electrochemical detection has been reported for its hydrolysis products, such as cresols, after alkaline hydrolysis, which converts the non-electroactive TCP into electroactive species accustandard.com. This approach highlights the potential for electrochemical methods, though direct, highly sensitive electrochemical sensors for intact 1,2,3-trichloropropane are still an area of active research and development. Challenges include achieving sufficient sensitivity and selectivity in complex environmental matrices without pre-treatment.

Optical Sensors for this compound Environmental Monitoring

Optical sensing techniques, particularly fluorescence-based methods and spectroscopy, have shown significant promise for the detection of halogenated compounds like this compound.

Fluorescence-Based Biosensors: Enzymatic biosensors utilizing haloalkane dehalogenases have been developed for the detection of halogenated compounds, including 1,2,3-trichloropropane. One study reported a fluorescence-based enzymatic biosensor capable of detecting 1,2,3-trichloropropane in water samples, achieving a limit of detection (LOD) of 1.4 mg L⁻¹ epa.gov. These sensors leverage the enzymatic activity that modifies the analyte, leading to a measurable change in fluorescence intensity.

Surface-Enhanced Raman Spectroscopy (SERS): SERS has emerged as a powerful technique for trace analysis due to its high sensitivity and molecular specificity. Research has demonstrated the quantitative detection of 1,2,3-trichloropropane in water using SERS coupled with microfluidic devices. This approach enhances the Raman signal of the analyte by several orders of magnitude when it interacts with nanostructured metal surfaces, allowing for detection at sub-millimolar concentrations ysi.com. The development of SERS-based sensors offers a route towards rapid, label-free detection of 1,2,3-trichloropropane in environmental samples.

Advanced Sample Preparation Techniques for Trace this compound Analysis

Effective sample preparation is paramount for the accurate determination of trace levels of 1,2,3-trichloropropane, especially in complex matrices like groundwater and drinking water. Several advanced techniques are employed to isolate, concentrate, and clean up the analyte prior to instrumental analysis.

Microextraction and Solid-Phase Extraction Enhancements for this compound

Microextraction and Solid-Phase Extraction (SPE) techniques are widely adopted for their efficiency in concentrating analytes and reducing sample volumes, thereby lowering detection limits.

Purge and Trap (PT): This is a standard technique for volatile organic compounds (VOCs) like 1,2,3-trichloropropane. In PT, an inert gas is bubbled through an aqueous sample, purging the volatile analytes onto a sorbent trap. The trapped analytes are then thermally desorbed and analyzed, typically by Gas Chromatography-Mass Spectrometry (GC/MS) lcms.czestanalytical.comca.govysi.comepa.gov. EPA Method 524.3 utilizes PT-GC/MS for the analysis of purgeable organic compounds, including TCP, in drinking water, achieving detection limits in the parts-per-trillion (ppt) range when operated in Selected Ion Monitoring (SIM) mode lcms.czysi.comca.gov.

Liquid-Liquid Extraction (LLE): LLE remains a robust method for extracting 1,2,3-trichloropropane from aqueous samples. EPA Method 551.1 employs LLE with GC/Electron Capture Detection (GC/ECD) for the analysis of TCP in drinking water epa.govmoorestown.nj.uslgcstandards.com. Continuous LLE, often using methylene chloride as the solvent, can also be coupled with GC/MS for trace-level analysis ca.gov.

Solid-Phase Microextraction (SPME) and SPE: SPME, particularly Headspace-SPME (HS-SPME), and SPE cartridges (e.g., activated carbon or carbon molecular sieve) have been successfully applied for TCP analysis. Coupling SPE with Purge and Trap (PT) has been shown to significantly enhance enrichment factors and lower detection limits for 1,2,3-trichloropropane, achieving Method Detection Limits (MDLs) as low as 0.11 ng/L (ppt) nih.gov. SPE offers advantages such as reduced solvent usage and simplified sample handling, making it suitable for ultra-trace analysis nih.govmdpi.comup.ac.za.

Matrix Effect Mitigation Strategies in this compound Quantification

Environmental samples often contain complex matrices that can interfere with the accurate quantification of analytes. Several strategies are employed to mitigate these matrix effects:

Internal Standards: The use of isotopically labeled internal standards, such as 1,2,3-Trichloropropane-D5, is a critical strategy. These standards are added to samples and calibration standards at known concentrations, allowing for the correction of variations in sample preparation, injection volume, and instrument response ca.goveurofinsus.comca.govnih.gov.

Selective Detection: Employing GC/MS with Selected Ion Monitoring (SIM) or Selected Ion Storage (SIS) modes enhances selectivity by focusing on specific ions characteristic of 1,2,3-trichloropropane, thereby reducing interference from co-eluting compounds or matrix components lcms.czeurofinsus.comysi.comca.govysi.comca.gov.

Sample Clean-up: Techniques like passing extracts through a Florisil column or using specific SPE sorbents can remove interfering compounds before instrumental analysis nih.gov.

Method Optimization: Careful optimization of GC parameters (e.g., column selection, temperature programming) and MS conditions is essential to achieve adequate separation and minimize matrix-induced signal suppression or enhancement.

Quality Assurance and Quality Control (QA/QC) in this compound Analytical Research

Rigorous QA/QC protocols are indispensable for ensuring the reliability and defensibility of analytical data for 1,2,3-trichloropropane. These protocols encompass method validation, instrument calibration, and ongoing performance monitoring.

Method Validation and Calibration: Established methods, such as EPA Methods 504.1, 524.2, 524.3, and 551.1, provide a framework for validation and calibration ca.govlcms.czysi.comca.govysi.comepa.govepa.govlgcstandards.comca.govnih.govrestek.comnemi.govnemc.us. Calibration is typically performed using multi-point calibration standards prepared from primary standards or certified reference materials (CRMs) cpachem.comaccustandard.comca.govrestek.comca.govnsilabsolutions.comnist.govsigmaaldrich.comeraqc.com. The linearity of the calibration curve and the accuracy of the method are assessed through initial demonstrations of capability (IDC) and continuing calibration checks (CCC) ca.govca.gov.

Laboratory Performance Monitoring: Ongoing QA/QC measures include:

Laboratory Reagent Blanks (LRB) / Method Blanks: Analyzed with each batch to ensure reagents and procedures are free from contamination ca.govca.govnasa.govclu-in.org.

Laboratory Fortified Blanks (LFB) / Quality Control Samples (QCS): Analyzed to assess method accuracy and precision, with acceptance criteria typically set for recovery (e.g., 80-120%) and relative standard deviation (RSD) ca.govca.govct.govhanford.gov.

Field Duplicates: Used to evaluate the combined precision of sampling and laboratory procedures ca.govclu-in.org.

Matrix Spikes (MS) / Laboratory Fortified Sample Matrix (LFSM): Used to assess the impact of the sample matrix on analyte recovery ca.govnasa.govhanford.gov.

Surrogate Standards: Added to samples to monitor extraction efficiency and matrix effects ca.govnasa.gov.

Reporting Limits and Detection Limits: Establishing and adhering to appropriate Method Detection Limits (MDLs) and Reporting Limits (RLs) is critical, especially for meeting regulatory requirements that often mandate analysis at very low concentrations (e.g., parts-per-trillion) lcms.czca.govnih.govca.govnj.gov.

Environmental Occurrence, Transport, and Transformation Dynamics of Trichloropropane

Biogeochemical Cycling and its Influence on this compound Behavior

The biogeochemical cycling of 1,2,3-Trichloropropane (1,2,3-TCP) is significantly influenced by its interactions with natural organic matter and the activity of microbial communities. Its recalcitrant nature means these processes are often slow, leading to its persistence in the environment.

Interactions of this compound with Natural Organic Matter

This compound exhibits a low affinity for sorption to soil and sediment organic matter, primarily due to its relatively low organic carbon-water partition coefficient (Koc) cdc.govepa.govenviro.wiki. Estimated Koc values for 1,2,3-TCP typically range from 77 to 98 L/kg cdc.govenviro.wikiinchem.orgladwp.com. This low Koc suggests that 1,2,3-TCP is highly mobile in soil and has a significant potential to leach into groundwater cdc.govepa.govenviro.wiki. While amorphous organic matter generally shows linear sorption, the presence of thermally altered carbonaceous materials (TACMs) can lead to non-linear sorption, potentially underestimating sorption at low concentrations enviro.wiki. Studies on related compounds like 2,4,6-trichlorophenol indicate that humic substances can influence sorption, with the composition and preparation method of humic acids affecting their interaction with contaminants acs.orgnih.govtandfonline.com. However, direct quantitative data on 1,2,3-TCP's interaction with various forms of natural organic matter, beyond general Koc estimations, is limited in the reviewed literature.

Role of Microbial Communities in this compound Environmental Cycling

Microbial communities play a role in the transformation of 1,2,3-TCP, primarily through reductive dechlorination, monooxygenase-mediated cometabolism, and enzymatic hydrolysis nih.govresearchgate.net. However, 1,2,3-TCP is generally resistant to rapid biodegradation, and no known organisms utilize it as a sole carbon source under aerobic conditions nih.govresearchgate.net. Under anaerobic conditions, it can act as an electron acceptor nih.govresearchgate.net.

Key microbial processes observed include:

Despite these pathways, biodegradation rates are generally low, and mineralization is often incomplete, hindering effective bioremediation nih.govresearchgate.net. Protein engineering and genetic modification are being explored to enhance microbial degradation potential nih.govresearchgate.net. Field evidence for significant 1,2,3-TCP biodegradation remains limited, with laboratory studies showing slow rates under various conditions nih.govresearchgate.netresearchgate.net.

Predictive Modeling of this compound Transport and Fate in Environmental Systems

Predictive modeling is crucial for understanding and managing 1,2,3-TCP contamination. These models simulate its movement and transformation, but are subject to uncertainties.

Development of Environmental Transport Models for this compound

Environmental transport models for 1,2,3-TCP typically incorporate parameters related to its physical-chemical properties, such as its low organic carbon-water partition coefficient (Koc), moderate volatility (Henry's Law constant), water solubility, and density cdc.govepa.govenviro.wikiinchem.orgladwp.comnih.govenviro.wiki. Due to its low Koc, models predict high mobility in soil, leading to leaching into groundwater cdc.govepa.govenviro.wiki. Its high density (1.39 g/mL) means that in liquid form, it will sink to lower levels in aquifers, potentially accumulating in rock fissures epa.govnih.gov.

Models consider processes such as:

Analytical and numerical models are employed to simulate these processes at various scales, from laboratory experiments to catchment-level assessments researchgate.netfrontiersin.org. For example, models can incorporate parameters like diffusion coefficients, retardation factors, and degradation rate constants to predict contaminant plumes and their evolution over time researchgate.netpnnl.gov.

Uncertainty Analysis in this compound Fate Modeling

Uncertainty analysis is critical in 1,2,3-TCP fate modeling due to the inherent variability in environmental parameters and the limited understanding of some degradation processes pnnl.govresearchgate.netmdpi.comusda.gov. Sources of uncertainty include:

Advanced Degradation and Remediation Technologies for Trichloropropane Contamination

Biological Remediation Strategies for Trichloropropane

Biological remediation leverages the metabolic capabilities of microorganisms or plants to transform or remove contaminants. For TCP, these strategies are particularly relevant due to its persistence and the limitations of conventional physicochemical methods.

Microbial Degradation Pathways of this compound

The biodegradation of TCP is complex, as no naturally occurring microorganisms are known to efficiently utilize it as a sole carbon and energy source under aerobic conditions enviro.wikinih.gov. However, research has identified several pathways and mechanisms through which TCP can be transformed, primarily involving dehalogenation.

While direct aerobic growth on TCP is rare, certain bacteria can degrade it through cometabolism or anaerobic reductive dechlorination.

Anaerobic Reductive Dechlorination: Under anaerobic conditions, TCP can be biodegraded via reductive dechlorination, often facilitated by Dehalogenimonas (Dhg) species. This process involves the sequential removal of chlorine atoms, with TCP acting as an electron acceptor. While effective, the kinetics are generally slower compared to other chlorinated volatile organic compounds (CVOCs) enviro.wiki. Bioaugmentation cultures containing Dehalogenimonas species, such as KB-1 Plus and SiREM, are commercially available and have been implemented for TCP-contaminated groundwater remediation enviro.wikisiremlab.com.

Aerobic Cometabolism: Some microorganisms, like the ammonia-oxidizing bacterium Nitrosomonas europaea, have demonstrated slow aerobic cometabolism of TCP. This involves the fortuitous biotransformation by enzymes that are not specifically dedicated to TCP degradation but possess broad substrate specificity enviro.wikinih.gov.

Enzymatic Hydrolysis: Research has also identified enzymatic hydrolysis as a key step in TCP biodegradation, where haloalkane dehalogenases catalyze the removal of a chlorine atom, converting TCP into 2,3-dichloro-1-propanol (DCP) nih.govasm.org.

The primary enzymatic mechanism initiating TCP biodegradation involves dehalogenation.

Haloalkane Dehalogenases (DhaA): Enzymes like DhaA from Rhodococcus rhodochrous have been extensively studied for their ability to hydrolyze carbon-halogen bonds in TCP, releasing chloride ions and forming 2,3-dichloro-1-propanol (DCP) nih.govasm.orgacs.org. Further enzymatic steps are required to fully mineralize TCP. A synthetic pathway utilizing engineered haloalkane dehalogenase (DhaA31), haloalcohol dehalogenase (HheC), and epoxide hydrolase (EchA) has been developed to convert TCP to glycerol acs.orgmuni.cz. This pathway involves a series of reactions:

Dehalogenation: TCP is converted to 2,3-dichloro-1-propanol (DCP) by a haloalkane dehalogenase.

Dehalogenation/Hydrolysis: DCP is further dehalogenated or hydrolyzed to epichlorohydrin (ECH) or related intermediates.

Epoxide Hydration: ECH is hydrated to glycerol. The efficiency of this pathway can be enhanced by using engineered enzymes with improved activity, such as the DhaA31 mutant, which is significantly more active in dehalogenating TCP nih.govacs.org.

| Enzyme | Source Organism | Primary Reaction Catalyzed | Intermediate/Product |

| Haloalkane Dehalogenase (e.g., DhaA31) | Rhodococcus rhodochrous | Hydrolytic dehalogenation of TCP | 2,3-dichloro-1-propanol (DCP) |

| Haloalcohol Dehalogenase (HheC) | Agrobacterium radiobacter AD1 | Dehalogenation/hydrolysis of haloalcohols | Epichlorohydrin (ECH) |

| Epoxide Hydrolase (EchA) | Agrobacterium radiobacter AD1 | Hydration of epoxides | Glycerol |

Gene Expression: The expression of genes encoding these dehalogenases is crucial for TCP biodegradation. Research has focused on expressing these genes in suitable host organisms to create efficient biocatalysts. For instance, the dhaA31 gene, encoding an engineered haloalkane dehalogenase with improved TCP degradation activity, was cloned and expressed under a constitutive promoter in Pseudomonas putida MC4, leading to a strain capable of aerobic TCP bioremediation muni.cznih.govresearchgate.net.

Identification and Characterization of this compound-Degrading Microorganisms

Bioaugmentation and Biostimulation Techniques for this compound

Bioaugmentation and biostimulation are strategies to enhance the natural biodegradation processes in contaminated environments.

Bioaugmentation: This involves introducing specific, pre-selected microorganisms or microbial consortia with known TCP-degrading capabilities into the contaminated site enviro.wikisiremlab.commdpi.com. Commercially available bioaugmentation cultures containing Dehalogenimonas species are used for anaerobic reductive dechlorination of TCP enviro.wikisiremlab.com. For example, SiREM offers cultures like KB-1 Plus and DGG Plus that target chlorinated propanes, including TCP siremlab.com.

Biostimulation: This technique enhances the activity of indigenous microorganisms by providing them with necessary nutrients, electron donors, or electron acceptors. For anaerobic bioremediation of TCP, biostimulation often involves adding fermentable organic substrates, such as lactate or vegetable oil, to create reducing conditions and supply hydrogen as an electron donor required for reductive dechlorination enviro.wikigeosyntec.com. Studies have shown that biostimulation with yeast extract can enhance TCP dechlorination researchgate.net.

Phytoremediation Potential for this compound-Contaminated Sites

Phytoremediation utilizes plants to remove, degrade, or stabilize contaminants in soil and water mdpi.comslu.se. While direct research on phytoremediation of TCP is limited, the general principles apply. Plants can potentially:

Phytoextraction: Absorb and accumulate contaminants in their tissues.

Phytodegradation: Degrade contaminants through plant enzymes or associated rhizosphere microorganisms.

Phytostabilization: Reduce contaminant mobility by immobilizing them in the soil through root exudates or precipitation.

TCP is not expected to bioaccumulate significantly in plants or aquatic organisms due to its low estimated bioconcentration factor (BCF) epa.gov. However, plants can influence the subsurface environment, potentially creating conditions that favor microbial degradation. Further research is needed to identify plant species and optimize conditions for effective TCP phytoremediation.

Genetic and Metabolic Engineering for Enhanced this compound Biodegradation

Genetic and metabolic engineering offers powerful tools to overcome the limitations of natural microbial degradation of TCP, such as low degradation rates and incomplete mineralization.

Directed Evolution of Enzymes: Techniques like directed evolution can be used to improve the catalytic efficiency and substrate specificity of key enzymes involved in TCP degradation, such as haloalkane dehalogenases nih.govasm.org. For example, a mutant haloalkane dehalogenase (DhaA31) was developed with significantly enhanced activity towards TCP compared to the wild-type enzyme nih.govacs.org.

Metabolic Engineering of Host Organisms: By introducing genes encoding crucial enzymes into robust microbial hosts, engineered strains can be created that efficiently degrade TCP. For instance, Agrobacterium radiobacter AD1, which can metabolize DCP, was engineered to express an improved haloalkane dehalogenase gene (dhaA31), enabling it to utilize TCP as a sole carbon and energy source under aerobic conditions nih.govasm.orgmuni.cznih.govrug.nl. This approach has led to the development of whole-cell biocatalysts for aerobic bioremediation of TCP.

Synthetic Pathways: The assembly of complete degradation pathways using enzymes from different organisms, as demonstrated by the five-step synthetic pathway converting TCP to glycerol using enzymes from Rhodococcus rhodochrous and Agrobacterium radiobacter, represents a significant advancement in metabolic engineering for pollutant degradation acs.orgmuni.cz. Immobilization of these enzyme systems further enhances their stability and reusability for remediation applications acs.orgmuni.cz.

Theoretical and Computational Chemistry Studies of Trichloropropane

Quantum Chemical Calculations of Trichloropropane Electronic Structure and Reactivity

Quantum chemical calculations offer fundamental insights into the electronic distribution, bonding, and energetic landscape of molecules. For this compound, these methods are employed to understand its inherent stability, potential reaction sites, and the energy barriers associated with various chemical transformations.

Density Functional Theory (DFT) has been a cornerstone in studying the reactivity and degradation pathways of 1,2,3-Trichloropropane (1,2,3-TCP) infinitylearn.comnih.govrsc.orgechemi.comgauthmath.com. DFT calculations allow for the investigation of reaction mechanisms by modeling transition states and calculating activation energies and free energies of reaction. Research has utilized DFT to compare the thermodynamic favorability of different degradation routes for 1,2,3-TCP under reducing conditions. These studies consistently indicate that pathways involving β-elimination, leading to the formation of allyl chloride, followed by hydrogenolysis to propene, are thermodynamically favored infinitylearn.comnih.govrsc.org. The use of various DFT functionals, such as B3LYP, PBE0, and PBE96, has been explored, with results showing that while specific energy values can vary, the relative favorability of reaction pathways remains consistent across different theoretical levels infinitylearn.comnih.gov. DFT also aids in understanding the electronic structure, including charge distribution and frontier molecular orbitals, which are critical for predicting reactivity.

Ab Initio methods, which are based on fundamental quantum mechanical principles without empirical parameters, provide a rigorous framework for molecular modeling and electronic structure calculations. For this compound, Ab Initio calculations have been instrumental in determining precise thermochemical properties, such as enthalpies of formation, entropies, and Gibbs free energies of reaction, for various degradation processes doubtnut.comnih.govacs.orgresearchgate.netacs.org. These studies have investigated pathways including reductive dechlorination, reductive β-elimination, dehydrochlorination, and nucleophilic substitution by hydroxyl ions (OH⁻). The calculations reveal that reductive β-elimination is generally the most thermodynamically favorable pathway for 1,2,3-TCP, often exhibiting a more negative Gibbs free energy change compared to other routes nih.govacs.orgresearchgate.net. For example, ΔG° values for reductive β-elimination are estimated to be around −32 kcal/mol, with reductive dechlorination and dehydrochlorination also showing significant favorability (≈ −27 kcal/mol) nih.govacs.orgresearchgate.net. These Ab Initio studies provide high-accuracy data that can validate DFT findings and offer deeper insights into the energetic requirements of these transformations.

Density Functional Theory (DFT) Applications for this compound Properties and Reaction Pathways

Molecular Dynamics Simulations of this compound Interactions in Various Media

Molecular Dynamics (MD) simulations are essential for understanding the dynamic behavior of molecules in solution and their interactions with surfaces. These simulations track the motion of atoms and molecules over time, providing insights into solvation dynamics, diffusion, and adsorption processes. However, specific computational studies employing MD simulations to investigate the solvation dynamics or adsorption mechanisms of this compound were not prominently identified in the retrieved literature. While MD is a widely used technique for studying solvation and adsorption in general researchgate.netmdpi.commdpi.comrsc.orgaip.orgnih.gov, detailed applications specifically focusing on this compound's interactions with aqueous or organic phases, or its adsorption onto environmental interfaces, were not found within the scope of this search.

Solvation Dynamics of this compound in Aqueous and Organic Phases

Computational Elucidation of this compound Reaction Mechanisms and Kinetics

Data Tables

The following table summarizes the calculated free energy changes for key degradation pathways of 1,2,3-Trichloropropane, as determined by quantum chemical calculations. These values indicate the thermodynamic favorability of each process under standard conditions.

Table 1: Calculated Free Energies of Degradation Pathways for 1,2,3-Trichloropropane

| Reaction Pathway | Calculated ΔG° (kcal/mol) | Primary Reference |

| Reductive β-elimination | ≈ −32 | nih.govacs.orgresearchgate.net |

| Reductive dechlorination (Hydrogenolysis) | ≈ −27 | nih.govacs.orgresearchgate.net |

| Dehydrochlorination | ≈ −27 | nih.govacs.orgresearchgate.net |

| Nucleophilic substitution by OH⁻ | ≈ −25 | nih.govacs.orgresearchgate.net |

Note: Values are approximate and represent standard state conditions (298.15 K, 1 bar). The relative favorability indicates the thermodynamic driving force for each reaction.

Compound List

Prediction of Degradation Pathways and Intermediates for this compound

Computational studies have been instrumental in predicting the degradation pathways of 1,2,3-trichloropropane (TCP) under various environmental conditions, especially in reducing environments. Reductive dechlorination is identified as a characteristic degradation pathway for halogenated aliphatic compounds like TCP. Density Functional Theory (DFT) calculations have been employed to compare various potential reduction and elimination pathways for TCP. These studies consistently suggest that the thermodynamically favored pathway involves β-elimination of TCP to form allyl chloride, followed by hydrogenolysis of allyl chloride to produce propene. nih.govenviro.wikirsc.orgresearchgate.netpnnl.govrsc.orgresearchgate.net This predicted pathway aligns with experimental observations using zerovalent zinc (Zn⁰) as a reductant, which also indicated the formation of allyl chloride and propene as primary products. nih.govenviro.wikirsc.orgresearchgate.netpnnl.govrsc.org

While β-elimination is favored, other degradation routes such as direct reductive dechlorination and dehydrochlorination are also energetically feasible, albeit generally less favorable than β-elimination. researchgate.netnih.govacs.org For instance, calculations of reaction energies indicate that reductive β-elimination has a Gibbs free energy of reaction (ΔG°rxn) of approximately −32 kcal/mol, followed by reductive dechlorination (ΔG°rxn ≈ −27 kcal/mol) and dehydrochlorination (ΔG°rxn ≈ −27 kcal/mol). researchgate.netnih.govacs.org Nucleophilic substitution by hydroxide ions (OH⁻) is also a possible pathway, with a predicted ΔG°rxn of approximately −25 kcal/mol. researchgate.netnih.govacs.org Importantly, the initial step of electron transfer in reduction reactions has been found to be energetically unfavorable under standard conditions (ΔG°rxn ≈ +15 kcal/mol), suggesting that reduction by natural attenuation might be limited unless specific conditions, such as higher pH values, are met. researchgate.netnih.govacs.org

Key intermediates identified through these computational and experimental investigations include allyl chloride, 1,2-dichloropropane, and 1,3-dichloropropane, with allyl chloride being a particularly significant intermediate in the dominant β-elimination pathway. rsc.org

Table 1: Predicted Degradation Pathways of 1,2,3-Trichloropropane

| Pathway | Primary Intermediate(s) | Predicted Favorability (ΔG°rxn) | Supporting Evidence |

| β-Elimination & Hydrogenolysis | Allyl chloride, Propene | Highly Favorable (−32 kcal/mol) | DFT calculations, experimental validation with Zn⁰ |

| Reductive Dechlorination | Dichloropropanes, Chloropropenes | Favorable (−27 kcal/mol) | DFT calculations |

| Dehydrochlorination | Chloropropenes | Favorable (−27 kcal/mol) | DFT calculations |

| Nucleophilic Substitution | Chloropropanols | Moderately Favorable (−25 kcal/mol) | DFT calculations |

| Initial Electron Transfer | Dichloroallyl radicals (e.g., C•H₂−CHCl−CH₂Cl) | Unfavorable (+15 kcal/mol) | DFT calculations (under standard conditions) |

Calculation of Transition States and Activation Energies for this compound Transformations

Understanding the kinetics of TCP degradation requires the calculation of transition states and activation energies for individual reaction steps. While specific activation energy values for every step of TCP transformation are not exhaustively detailed in all general computational studies, the methodologies employed inherently involve the determination of these parameters. Techniques like DFT and ab initio electronic structure calculations are used to map out reaction coordinate diagrams, which explicitly identify transition states—the highest energy points along a reaction pathway. nih.govenviro.wikirsc.orgresearchgate.netpnnl.govrsc.orgacs.org The energy difference between the reactants and these transition states constitutes the activation energy, dictating the rate of the reaction. osti.govwikipedia.orglibretexts.org

Table 2: Energetic Parameters of Key this compound Transformations (Illustrative)

| Reaction Step/Pathway Component | Computational Method | Parameter (Typical) | Illustrative Value | Reference |

| Reductive β-Elimination | DFT | ΔG°rxn | −32 kcal/mol | researchgate.netnih.govacs.org |

| Reductive Dechlorination | DFT | ΔG°rxn | −27 kcal/mol | researchgate.netnih.govacs.org |

| Dehydrochlorination | DFT | ΔG°rxn | −27 kcal/mol | researchgate.netnih.govacs.org |

| Nucleophilic Substitution (OH⁻) | DFT | ΔG°rxn | −25 kcal/mol | researchgate.netnih.govacs.org |

| Initial Electron Transfer | DFT | ΔG°rxn | +15 kcal/mol | researchgate.netnih.govacs.org |

Cheminformatics and Machine Learning Applications in this compound Research

The fields of cheminformatics and machine learning (ML) offer powerful tools for analyzing chemical data, predicting molecular properties, and understanding complex environmental behaviors, including those of compounds like 1,2,3-trichloropropane. These disciplines leverage computational algorithms to extract meaningful information from large datasets, enabling predictive modeling and pattern recognition. researchgate.netnih.govnih.govbiorxiv.orgamazon.com By integrating chemical structure information with sophisticated algorithms, researchers can develop models to predict reactivity, environmental fate parameters, and potential degradation pathways, thereby accelerating research and informing risk assessment and remediation strategies. nih.govamazon.com

Predictive Modeling of this compound Reactivity and Fate Parameters

Predictive modeling using cheminformatics and ML techniques is crucial for understanding the environmental fate and reactivity of TCP. Quantitative Structure-Property Relationship (QSPR) models, for instance, correlate a molecule's structure with its physical, chemical, and environmental properties. nih.govamazon.com These models can be trained on existing data to predict parameters such as hydrolysis rate constants, adsorption coefficients, and biodegradability, which are vital for assessing TCP's persistence and transport in the environment. epa.govfrontiersin.org

Machine learning algorithms, including Support Vector Machines (SVMs) and neural networks, are employed to build these predictive models. nih.govbiorxiv.org Conformal prediction, a method that calibrates ML model outputs, is particularly valuable for generating reliable prediction intervals and assessing the applicability domain of models, providing a measure of confidence in the predictions for compounds like TCP. nih.govbiorxiv.org By applying these methods, researchers can anticipate how TCP will behave under various environmental conditions, such as its susceptibility to different degradation mechanisms or its potential for leaching into groundwater.

Table 3: Cheminformatics/ML Applications for Predicting this compound Fate and Reactivity

| Application Area | Predicted Parameter | Methodologies Used | Potential Impact |

| Environmental Fate Prediction | Persistence, Biodegradability, Hydrolysis Rates | QSPR, Regression Models (e.g., SVM, Random Forest) | Estimating environmental half-life, understanding persistence in soil and water. |

| Reactivity Prediction | Reaction rates, Degradation pathway favorability | QSAR, DFT-guided ML, Transition State Prediction | Identifying effective remediation agents and conditions, predicting transformation products. |

| Transport Modeling | Sorption coefficients, Volatilization rates | QSPR, ML models trained on physicochemical properties | Predicting movement through soil, potential for groundwater contamination. |

| Uncertainty Quantification | Prediction intervals, Confidence in predictions | Conformal Prediction, Bayesian Methods | Providing reliable estimates and understanding the confidence in predicted fate and reactivity parameters. |

| Data-driven Discovery | Novel degradation pathways, Reactivity correlations | ML on experimental/computational data, Pattern Recognition | Discovering new insights into TCP behavior, optimizing experimental design. |

Data Mining and Pattern Recognition in Large-Scale this compound Datasets

Data mining and pattern recognition techniques are essential for extracting valuable insights from the growing volume of experimental, observational, and computational data related to 1,2,3-trichloropropane. These methods enable the identification of complex relationships, trends, and anomalies within datasets that might not be apparent through traditional analysis. serdp-estcp.miljptcp.comresearchgate.netstackoverflow.comiosrjournals.org

For TCP, data mining can be applied to large environmental monitoring datasets to identify patterns associated with contamination sources, transport mechanisms, or the effectiveness of remediation efforts. serdp-estcp.mil For example, analyzing spatial and temporal concentration data might reveal patterns indicative of specific industrial releases or agricultural practices that led to TCP contamination. serdp-estcp.mil Pattern recognition algorithms can also be used to classify different types of environmental samples or to correlate specific chemical signatures with known sources. serdp-estcp.miljptcp.comresearchgate.net Furthermore, by mining large datasets from previous computational studies or experimental results, researchers can uncover previously unrecognized correlations between molecular structure and reactivity, or identify subtle patterns in degradation product formation. researchgate.netstackoverflow.com

Q & A

Q. What are the key chemical and physical properties of 1,2,3-trichloropropane relevant to environmental and toxicological studies?

Methodological Answer: Key properties include its molecular formula (C₃H₅Cl₃), density (1.387 g/mL at 25°C), and volatility (evaporation rates from soil/water). These properties influence its environmental mobility and persistence. Researchers should consult Table 4-1 and 4-2 in ATSDR’s Toxicological Profile for validated data on boiling point, vapor pressure, and solubility . Analytical methods like EPA Method 504.1 are recommended for detecting TCP in water matrices .

Q. How does 1,2,3-trichloropropane behave in environmental matrices such as soil and groundwater?

Methodological Answer: TCP exhibits low biodegradability in soil due to its three chlorine substituents, with volatilization and leaching into groundwater being primary removal pathways . Its density (1.387 g/mL) classifies it as a dense non-aqueous phase liquid (DNAPL), complicating groundwater remediation. Researchers should prioritize field studies using gas chromatography (GC-ECD) to track vertical migration and persistence .

Q. What are the established toxicity endpoints for TCP exposure in experimental models?

Methodological Answer: Acute inhalation studies identify the respiratory tract, liver, and erythrocytes as sensitive targets, with a Lowest Observed Adverse Effect Level (LOAEL) of 50 ppm in rodents . For oral exposure, chronic studies report hepatotoxicity and nephrotoxicity. Standard protocols from ATSDR’s Toxicological Profile recommend using EPA’s oral Cancer Slope Factor (CSF: 30 (mg/kg/day)⁻¹) and Minimal Risk Level (MRL: 0.005 mg/kg/day) for risk assessment .

Q. What analytical methods are recommended for quantifying TCP in environmental samples?

Methodological Answer: EPA Method 504.1 is validated for TCP detection in drinking water using microextraction and GC-ECD, with a minimum reporting level of 0.03 µg/L . For soil and air matrices, headspace GC-MS is preferred due to TCP’s volatility. Researchers must account for matrix interference by calibrating with isotope-labeled internal standards.

Advanced Research Questions

Q. How can conflicting evidence on TCP’s carcinogenicity (sufficient in animals, inadequate in humans) be resolved?

Methodological Answer: Discrepancies arise from limited human epidemiological data and differences in metabolic pathways between species. Advanced studies should integrate in vitro genotoxicity assays (e.g., comet assay for DNA breaks ) with physiologically based pharmacokinetic (PBPK) modeling to extrapolate animal data to humans. Cohort studies in occupational settings with historical TCP exposure could fill data gaps .

Q. What experimental designs are optimal for assessing TCP’s inhalation toxicity and addressing database limitations?

Methodological Answer: Subchronic inhalation studies (90-day exposure) in rodents should focus on histopathological endpoints (e.g., nasal epithelium, lung parenchyma) and hematological markers (e.g., erythrocyte count). Dose-response models must align with EPA’s CSF derivation framework . Researchers should cross-validate findings with in silico toxicogenomics to identify biomarker genes .

Q. How do redox conditions influence TCP degradation in groundwater remediation strategies?

Methodological Answer: Zero-valent iron (ZVI) and palladized nanoparticles show variable success in reductive dechlorination. Bench-scale studies should optimize reaction conditions (pH, Fe⁰ surface area) and monitor intermediates (1,2-dichloropropane, allyl chloride) via LC-MS/MS. Field trials require geochemical characterization of aquifer redox states to predict treatment efficacy .

Q. What statistical approaches reconcile discrepancies in TCP occurrence data across environmental media?

Methodological Answer: Geospatial analysis (e.g., kriging interpolation) can address heterogeneity in soil/water contamination data. For low-detection scenarios (e.g., UCMR3 data with 0.67% exceedance of 0.03 µg/L ), Bayesian censored data models improve risk quantification. Researchers must validate methods against ATSDR’s National Priorities List (NPL) site data .

Q. How can in vitro models elucidate TCP’s mechanism of action in target organs?

Methodological Answer: Primary hepatocyte cultures and 3D lung organoids can model metabolic activation (e.g., cytochrome P450-mediated bioactivation to reactive epoxides). High-content screening (HCS) with fluorescent probes for oxidative stress and mitochondrial dysfunction is recommended. Data should be integrated with ATSDR’s adverse outcome pathway (AOP) framework .

Q. What research priorities address data gaps in TCP’s ecotoxicological impacts?

Methodological Answer: Microcosm studies evaluating TCP’s effects on soil microbiota (via 16S rRNA sequencing) and aquatic invertebrates (e.g., Daphnia magna chronic toxicity tests) are critical. Researchers should align endpoints with OECD guidelines and prioritize long-term mesocosm experiments to assess bioaccumulation potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.